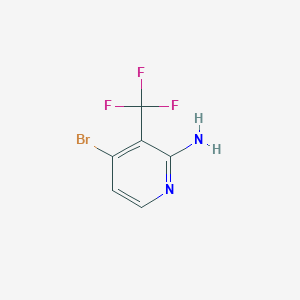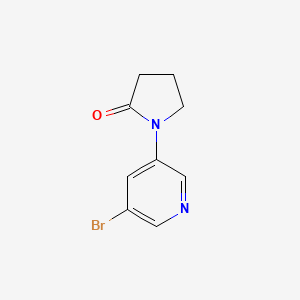
1-(5-Bromopyridin-3-YL)pyrrolidin-2-one
Vue d'ensemble
Description
1-(5-Bromopyridin-3-YL)pyrrolidin-2-one, also known as 5-bromopyrrolidin-2-one, is a heterocyclic compound that has seen a surge in popularity in recent years due to its wide range of applications in various scientific fields. 5-bromopyrrolidin-2-one is used as a building block in the synthesis of pharmaceuticals and agrochemicals, and it is also used as a reagent in organic synthesis. Additionally, 5-bromopyrrolidin-2-one has been studied for its potential use in medical treatments, such as cancer therapy, and its ability to act as an antioxidant.
Applications De Recherche Scientifique
1. Traitement du diabète de type II La recherche a montré que les dérivés de la 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one, en particulier les composés de thiourée 3-phényl substitués, présentent un potentiel pour le traitement du diabète de type II. Ces composés ont été étudiés pour leur activité inhibitrice contre l'α-glucosidase de la levure, une cible enzymatique pour la thérapie antidiabétique, certains dérivés offrant une meilleure inhibition que le composé de référence acarbose .
Synthèse des diastéréoisomères
Le composé a été utilisé dans le processus de synthèse qui aboutit à des diastéréoisomères en raison de la présence d'un groupe ester à l'atome C(3) du cycle pyrrolidone. Ceci indique son utilité dans la création de molécules stéréochimiquement complexes, ce qui peut être important dans la recherche et le développement pharmaceutiques .
Influence structurale sur l'activité
Des études ont montré que la position des substituants sur le cycle phényle des pyrimidines dérivées de la this compound peut influencer considérablement l'activité biologique. Par exemple, les cycles phényl substitués en para ont présenté des activités plus élevées que les cycles phényl substitués en ortho et en méta, suggérant son rôle dans les études de relations structure-activité .
Propriétés
IUPAC Name |
1-(5-bromopyridin-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-4-8(6-11-5-7)12-3-1-2-9(12)13/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOQKNSFQJZRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279621 | |
| Record name | 1-(5-Bromo-3-pyridinyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1209459-07-3 | |
| Record name | 1-(5-Bromo-3-pyridinyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1209459-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-3-pyridinyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

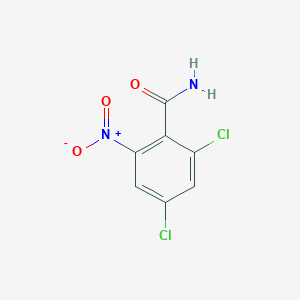

![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)

![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)

![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)
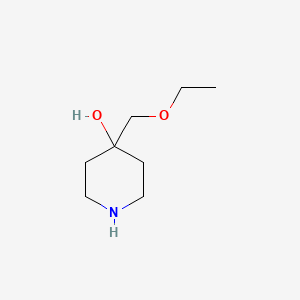
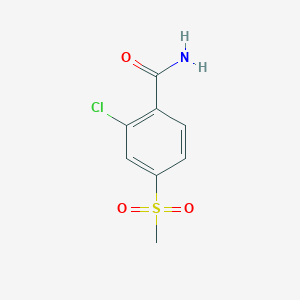


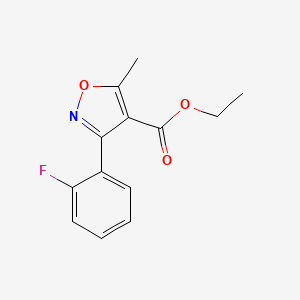
![[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404105.png)
